molecular formula C5H8N2O3 B1592151 5-Oxopiperazine-2-carboxylic acid CAS No. 3262-59-7

5-Oxopiperazine-2-carboxylic acid

Cat. No. B1592151
CAS RN: 3262-59-7
M. Wt: 144.13 g/mol
InChI Key: CJFBRFWMGHQBFJ-UHFFFAOYSA-N
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Description

5-Oxopiperazine-2-carboxylic acid, also known as OPC-14117, is a chemical compound. It is available in the form of a white to yellow solid . The IUPAC name for this compound is 5-oxopiperazine-2-carboxylic acid hydrochloride .


Synthesis Analysis

The synthesis of (S)- and ®-N-Boc-5-oxo-piperazine-2-carboxylic acid has been reported . The synthetic approach started from L-serine methyl ester hydrochloride, which was N-alkylated using ethyl glyoxylate in the presence of Pd/C .


Molecular Structure Analysis

The molecular formula of 5-Oxopiperazine-2-carboxylic acid is C5H8N2O3 . The InChI code is 1S/C5H8N2O3.ClH/c8-4-2-6-3 (1-7-4)5 (9)10;/h3,6H,1-2H2, (H,7,8) (H,9,10);1H .


Physical And Chemical Properties Analysis

5-Oxopiperazine-2-carboxylic acid is a solid at room temperature . It has a molecular weight of 180.59 .

Scientific Research Applications

In organic synthesis, carboxylic acids are used in reactions such as substitution, elimination, oxidation, coupling, etc . In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . In the field of polymers, carboxylic acids have applications such as monomers, additives, catalysts, etc .

  • Organic Synthesis

    • “5-Oxopiperazine-2-carboxylic acid” could potentially be used in organic synthesis . Carboxylic acids, which “5-Oxopiperazine-2-carboxylic acid” is a type of, are used in various reactions such as substitution, elimination, oxidation, and coupling .
  • Nanotechnology

    • In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . “5-Oxopiperazine-2-carboxylic acid” could potentially be used in a similar manner .
  • Polymers

    • In the field of polymers, carboxylic acids have applications such as monomers, additives, catalysts, etc . “5-Oxopiperazine-2-carboxylic acid” could potentially be used in these applications .
  • Peptide Synthesis

    • A straightforward synthesis of (S)- and ®-N-Boc-5-oxo-piperazine-2-carboxylic acid is reported starting from L- or D-serine and ethyl glyoxylate . These were evaluated as constituents in two tetrapeptides by studying their secondary structure by 1H-NMR spectroscopy .
  • Catalytic Amidations

    • Carboxylic acids, including “5-Oxopiperazine-2-carboxylic acid”, can be used in direct catalytic amidations . Amidation is a process that involves the formation of amide bonds from amines and carboxylic acids or esters . This process is significant in biological systems and chemical fields such as polymers, materials, and natural products .
  • Non-Catalytic Amidation

    • “5-Oxopiperazine-2-carboxylic acid” could potentially be used in non-catalytic amidation processes . Amidation with a wide range of amines and carboxylic acids can yield fair to quantitative yields .

Safety And Hazards

The compound is labeled with the GHS07 pictogram. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding release to the environment, collecting spillage, and disposing of contents/container to an approved waste disposal plant .

properties

IUPAC Name

5-oxopiperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3/c8-4-2-6-3(1-7-4)5(9)10/h3,6H,1-2H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFBRFWMGHQBFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50612172
Record name 5-Oxopiperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50612172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxopiperazine-2-carboxylic acid

CAS RN

3262-59-7
Record name 5-Oxopiperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50612172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-oxopiperazine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
AG Al-Sehemi, RS Parulekar, M Pannipara… - Journal of …, 2023 - Taylor & Francis
… Thus, overall in silico investigations revealed that 5-oxopiperazine-2-carboxylic acid coupled furoxan derivatives was found to be key pharmacophore in drug design for the treatment of …
Number of citations: 3 www.tandfonline.com
K Guitot - 2008 - core.ac.uk
The design and synthesis of conformationally restrained amino acids has been the focus of extensive research, because these compounds mimic or induce specific secondary structural …
Number of citations: 5 core.ac.uk
L Usmanova, D Dar'in, MS Novikov… - The Journal of …, 2018 - ACS Publications
5-Oxopiperazine-2-carboxamides and respective carboxylic acids (obtained by the Castagnoli–Cushman reaction of protected iminodiacetic anhydride) were converted into cis- and …
Number of citations: 16 pubs.acs.org
L Mata, A Avenoza, JH Busto… - Chemistry–A European …, 2013 - Wiley Online Library
… In fact, the amino acid 5-oxopiperazine-2-carboxylic acid (abbreviated as PCA) is able to induce different turns when it is incorporated into tetrapeptides.25 In general, the piperazinone …
M Krasavin, MA Gureyev, D Dar'in, O Bakulina… - Bioorganic & Medicinal …, 2018 - Elsevier
Five lactam chemotypes amenable by the Castagnoli-Cushman reaction of imines and cyclic anhydrides have been investigated for their ability to activate p53 tumor suppressing …
Number of citations: 15 www.sciencedirect.com
M Krasavin, MA Gureyev, D Dar'in, O Bakulina… - 2018 - fenofibrateagonist.com
… (2SR,3RS)-3-(4-(Allyloxy)-3-ethoxyphenyl)-4-methyl-1-((2-nitrophenyl)sulfonyl)-5- oxopiperazine-2-carboxylic acid (45). Prepared according to GP1 from 4-((2- nitrophenyl)sulfonyl)…
Number of citations: 0 fenofibrateagonist.com
X Cheng, R Chen, T Zhou, B Zhang, Z Li, M Gao… - Nature …, 2022 - nature.com
Overexpressed Mdm2 and its 7homolog MdmX impair p53 activity in many cancers. Small molecules mimicking a p53 peptide can effectively inhibit Mdm2 but not MdmX. Here, we …
Number of citations: 5 www.nature.com
SR Goldstein - 2017 - search.proquest.com
The development of small molecule allosteric inhibitors of carbon monoxide (CO) binding to hemoglobin (Hb) is important for the treatment of CO poisoning. We have found that the …
Number of citations: 1 search.proquest.com
K Guitot - 2010 - epub.uni-regensburg.de
The design and synthesis of conformationally restrained amino acids has been the focus of extensive research, because these compounds mimic or induce specific secondary structural …
Number of citations: 2 epub.uni-regensburg.de

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